Picropodophyllin

描述

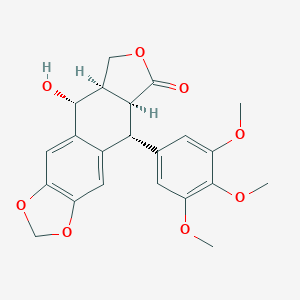

Picropodophyllin (PPP), also known as AXL1717 or picropodophyllotoxin, is a cyclolignan alkaloid derived from the mayapple plant (Podophyllum peltatum). It is a selective, non-competitive inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with an IC50 of 1 nM . Unlike other tyrosine kinase inhibitors, PPP specifically targets IGF-1R without affecting structurally related receptors such as the insulin receptor (IR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), or epidermal growth factor receptor (EGFR) . Its mechanism involves downregulating IGF-1R expression and inhibiting downstream signaling pathways (e.g., Akt/mTOR), leading to apoptosis and anti-tumor activity in multiple cancer models .

PPP has demonstrated efficacy in preclinical studies against various malignancies, including Ewing’s sarcoma, prostate cancer, and pemetrexed-resistant malignant pleural mesothelioma (MPM). In vivo studies show complete tumor regression in xenograft models at doses of 20 mg/kg . Additionally, PPP exhibits synergistic effects with chemotherapeutic agents like sorafenib in hepatocellular carcinoma .

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-HAEOHBJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197245 | |

| Record name | Picropodophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-47-4 | |

| Record name | Picropodophyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodophyllin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodophyllin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12802 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Picropodophyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picropodophyllin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R,5aS,8aR,9R)-5,8,8a,9-Tetrahydro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICROPODOPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F35AOI227 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Seven-Step Synthesis from Piperonal

A foundational synthesis of (±)-epi-picropodophyllin was achieved through a seven-step protocol starting from piperonal. The process leverages silene diene intermediates to construct the aryl tetralin lignan lactone backbone. Key steps include:

-

Aldol Condensation : Piperonal undergoes condensation with methyl vinyl ketone in the presence of a Lewis acid catalyst, forming a β-keto ester intermediate.

-

Cyclization : Intramolecular Friedel-Crafts acylation closes the tetralin ring system under acidic conditions.

-

Lactonization : The resultant diol undergoes stereoselective lactonization using p-toluenesulfonic acid (PTSA) to yield the epi-picropodophyllin framework.

This route achieves an overall yield of 12–15%, with stereochemical control at the C-2 and C-3 positions being critical for biological activity.

Analogue Synthesis via Modular Approaches

Modifications to the core structure have enabled the production of this compound analogues with enhanced solubility and target specificity. A patent-pending method employs Suzuki-Miyaura cross-coupling to introduce aryl groups at the C-4 position, yielding derivatives with improved IGF-1R inhibition. For example:

-

C-4 Fluoro Derivative : Treatment of the tetralin intermediate with fluorobenzene boronic acid under palladium catalysis introduces a fluorine atom, enhancing metabolic stability.

Amorphous this compound Formulation

Solvent Evaporation with Hydrophilic Polymers

Amorphous this compound, vital for enhancing bioavailability, is prepared using hydrophilic polymers to stabilize the metastable form. A patented method involves:

-

Co-Dissolution : this compound monohydrate and Hydroxypropylmethyl cellulose (HPMC) are dissolved in acetone and isopropyl alcohol (IPA) at a 1:1 ratio.

-

Solvent Evaporation : Rotary evaporation removes solvents, yielding a glassy solid confirmed as amorphous via X-ray powder diffraction (XRPD).

Table 1: Polymer Ratios and Solvent Systems for Amorphous Forms

Stability and Drug Product Formulation

Amorphous this compound exhibits superior chemical stability compared to crystalline forms. Accelerated stability studies (40°C/75% RH) show:

-

No Degradation : Drug products (DP11A) retained >98% purity after 6 months, with no detectable podophyllotoxin or podophyllic acid byproducts.

-

Capsule Formulation : Amorphous API blended with microcrystalline cellulose (MCC) and magnesium stearate is encapsulated in size 0 or 1 capsules, achieving doses of 25–50 mg/capsule.

Large-Scale Production and Process Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and reduce reaction times. Key parameters include:

Crystallization Control

Seeded crystallization in ethyl acetate/hexane mixtures (3:7 v/v) yields this compound monohydrate with >99% enantiomeric excess (ee). Process analytical technology (PAT) monitors particle size distribution (PSD) to ensure batch consistency.

Quality Control and Analytical Characterization

Spectroscopic Methods

-

XRPD : Amorphous forms show a halo pattern, while crystalline forms exhibit sharp peaks at 2θ = 12.5°, 15.8°, and 24.3°.

-

HPLC-UV : Reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water (55:45) eluent resolve this compound from degradation products (LOD: 0.1 µg/mL).

Table 2: Key Analytical Parameters

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV | ≥98% area |

| Residual Solvents | GC-FID | <500 ppm (acetone) |

| Water Content | Karl Fischer | ≤2.0% w/w |

化学反应分析

Purification via Complexation Reactions

PPP isolation from Podophyllum resin involves solvent extraction and selective crystallization:

-

Complex Formation : PPP forms stable complexes with aromatic compounds (e.g., toluene, pyridine) during purification. This step avoids chromatography, using ethanol-water mixtures for recrystallization .

-

Solvent Systems : Ethanol, chloroform, and toluene are employed to dissolve crude resin, followed by acid/base washing to remove impurities .

Purification Data

| Method | Solvent System | Purity Achieved |

|---|---|---|

| Ethanol-Toluene-Water | 15:5:1 ratio | >98.5% PPP |

| Chloroform Extraction | 0.4N HCl/0.2N NaOH | <0.6% contaminants |

Microtubule Dynamics Inhibition

PPP destabilizes microtubules via non-competitive binding, mimicking nocodazole:

-

Spindle Collapse : Live imaging shows PPP reduces spindle-associated tubulin by 40–60% within 10 minutes, increasing soluble tubulin pools .

-

Centrosome Separation Blockade : Prevents bipolar spindle formation, inducing prometaphase arrest (Fig. 5A ).

Comparative Microtubule Effects

| Agent | Mitotic Spindle Integrity | Soluble Tubulin Increase |

|---|---|---|

| PPP | Collapsed | 60% |

| Nocodazole | Collapsed | 55% |

| STLC (Eg5 inhibitor) | Intact | <5% |

Redox Interactions and PI3K/Akt Pathway

PPP induces reactive oxygen species (ROS) accumulation by upregulating NADPH oxidases (NOX1, NOX3) and CYBB . This ROS surge inactivates PI3K/Akt, triggering caspase-independent apoptosis .

ROS Modulation Data

| Parameter | PPP-Treated Cells | Control |

|---|---|---|

| NOX1 Expression | 3.2-fold increase | Baseline |

| PI3K Activity | 70% reduction | Normal |

Stereochemical Considerations

As the cis isomer of podophyllotoxin, PPP’s configuration prevents direct tubulin binding but allows selective IGF-1R inhibition (IC₅₀ = 6 nM) . This stereospecificity underlies its reduced toxicity compared to podophyllotoxin .

This synthesis of chemical and mechanistic data highlights PPP’s dual role as a microtubule disruptor and redox modulator, validated through palladium catalysis, complexation chemistry, and cellular studies .

科学研究应用

化学: 用于合成其他生物活性化合物的先驱。

生物学: 研究了其在抑制胰岛素样生长因子 1 受体 (IGF-1R) 中的作用,该受体与癌细胞增殖和存活有关.

医学: 已证明具有强大的抗癌活性,特别是针对胶质母细胞瘤和横纹肌肉瘤

工业: 用于开发新型抗癌药物和治疗剂.

作用机制

鬼臼毒素主要通过抑制胰岛素样生长因子 1 受体 (IGF-1R) 发挥其作用。这种抑制会破坏下游信号通路,包括 PI3K/AKT 和 RAS/RAF/MAPK 通路,这些通路对于细胞增殖、存活和转移至关重要。 通过阻断这些通路,鬼臼毒素可以诱导细胞凋亡并抑制肿瘤生长 .

类似化合物:

鬼臼毒素: 一种有效的微管蛋白抑制剂,用于治疗各种癌症。

依托泊苷: 鬼臼毒素的衍生物,用作化学治疗剂。

表鬼臼毒素: 鬼臼毒素的另一种差向异构体,具有相似的生物活性.

独特性: 鬼臼毒素在选择性抑制胰岛素样生长因子 1 受体而不影响高度同源的胰岛素受体方面是独一无二的。 这种选择性使其成为靶向癌症治疗的有希望的候选者,与其他抑制剂相比,其潜在的副作用更少 .

相似化合物的比较

Table 1: Key Comparisons of Picropodophyllin with Similar Compounds

Table 2: Structural and Functional Comparison

| Compound | Class | Mechanism | Key Advantages |

|---|---|---|---|

| This compound | Cyclolignan | IGF-1R downregulation, apoptosis induction | Oral bioavailability, tumor-specific action |

| AG1024 | Tyrophostin analog | ATP-competitive IGF-1R inhibition | Useful for acute studies |

| Podophyllotoxin | Lignan | Microtubule disruption | Rapid cytotoxic effects |

| Teprotumumab | Monoclonal antibody | Ligand-blocking, receptor inhibition | Long-lasting systemic effects |

Research Findings and Clinical Implications

- In Vitro Studies: PPP induces apoptosis in IGF-1R-positive tumor cells and synergizes with sorafenib to suppress hepatocellular carcinoma proliferation .

- In Vivo Studies: Complete tumor regression was observed in ES-1, BE, and PC3 xenograft models with PPP (20 mg/kg, intraperitoneal) . In pemetrexed-resistant MPM, PPP inhibited growth via IGF-1R and microtubule disruption .

- Resistance Mechanisms : PPP overcomes resistance to EGFR inhibitors (e.g., cetuximab) by targeting IGF-1R crosstalk .

Discussion

PPP’s unique non-competitive inhibition and selectivity distinguish it from other IGF-1R-targeting agents. While AG1024 and teprotumumab provide alternative approaches, PPP’s oral administration and dual mechanisms (IGF-1R inhibition and microtubule effects) make it versatile for combination therapies .

生物活性

Picropodophyllin (PPP) is a cyclolignan compound derived from the podophyllum plant, recognized for its potential as an anticancer agent. Its biological activity primarily revolves around its ability to inhibit the insulin-like growth factor-1 receptor (IGF-1R), leading to various antitumor effects. This article provides a comprehensive overview of the biological activities of PPP, including its mechanisms of action, effects on cell cycle regulation, and findings from relevant case studies.

- Inhibition of IGF-1R :

- Cell Cycle Arrest :

- Apoptosis Induction :

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Apoptosis Induction | Cell Cycle Phase Arrest | Notes |

|---|---|---|---|---|

| HepG2 | 0.4 | Yes | G2/M | Increased CDK1 activity |

| MCF-7 | 0.4 | Yes | G2/M | Significant PARP cleavage |

| A673 (Ewing's) | 0.05 - 0.8 | Yes | G0/G1 | Reduced cell viability |

| U-563MG (GB) | 10-20 mg/kg | Yes | Not specified | Dramatic tumor regression |

Case Studies

- Non-Small Cell Lung Cancer (NSCLC) :

- Glioblastoma :

- Ewing's Sarcoma :

Clinical Implications

This compound is currently undergoing clinical trials under the designation AXL1717. Early results suggest that it exhibits moderate toxicity while demonstrating promising clinical activity against several cancer types . Its unique mechanism of inhibiting IGF-1R while sparing the insulin receptor positions it as a potentially valuable therapeutic option.

常见问题

Q. What is the molecular mechanism of Picropodophyllin (PPP) in inhibiting IGF-1R, and how does this differ from other tyrosine kinase inhibitors?

this compound selectively inhibits IGF-1R autophosphorylation at nanomolar concentrations (IC50 = 1 nM), disrupting downstream signaling pathways like PI3K/AKT and MAPK, which are critical for tumor cell survival and proliferation . Unlike broad-spectrum kinase inhibitors (e.g., sorafenib), PPP does not affect insulin receptor (IR) or other receptor tyrosine kinases (e.g., EGFR, PDGFR), making it a highly specific therapeutic candidate . Methodologically, target specificity can be validated via in vitro kinase profiling assays and comparative analysis of phosphorylation levels in IGF-1R-positive vs. negative cell lines.

Q. What experimental models are most suitable for evaluating the anti-tumor efficacy of this compound?

In vitro, IGF-1R-overexpressing cancer cell lines (e.g., ES-1, PC3) are ideal for assessing PPP-induced apoptosis via flow cytometry (Annexin V/PI staining) and proliferation assays (MTT/CellTiter-Glo) . In vivo, xenograft models (e.g., 5T33MM myeloma or hepatocellular carcinoma models) treated with PPP (20 mg/kg, intraperitoneal) show complete tumor regression and prolonged survival, providing robust preclinical evidence . Researchers should prioritize models with confirmed IGF-1R dependency to avoid confounding results.

Q. How do pharmacokinetic properties of this compound influence dosing regimens in preclinical studies?

PPP exhibits oral bioavailability and sustained IGF-1R inhibition in murine models, with peak plasma concentrations achieved within 2–4 hours post-administration . Dose optimization requires pharmacokinetic-pharmacodynamic (PK/PD) modeling, including measurements of drug half-life, tissue distribution (e.g., liver vs. tumor), and metabolite analysis via LC-MS/MS.

Q. What are the critical controls for ensuring reproducibility in this compound experiments?

- Positive controls: IGF-1R agonists (e.g., recombinant IGF-1) to confirm pathway activation.

- Negative controls: IGF-1R-knockout cell lines or co-treatment with IGF-1R-neutralizing antibodies.

- Vehicle controls: DMSO solubility and cytotoxicity must be tested at equivalent concentrations .

- Statistical rigor: Triplicate technical replicates and independent biological repeats (n ≥ 3) to account for batch variability.

Q. How can researchers validate off-target effects of this compound in complex biological systems?

Use high-throughput phosphoproteomics to map global signaling changes post-PPP treatment. Additionally, RNA sequencing (RNA-seq) can identify transcriptional changes unrelated to IGF-1R, while CRISPR-Cas9 screens may reveal synthetic lethal interactions . Cross-reactivity with IR or other kinases should be ruled out via competitive binding assays .

Advanced Research Questions

Q. What methodologies resolve contradictory data on this compound’s synergy with other therapeutics (e.g., sorafenib)?

Contradictory synergy reports (e.g., enhanced efficacy in hepatocellular carcinoma vs. null effects in glioblastoma) may stem from tumor-specific IGF-1R dependency. Researchers should employ combinatorial index (CI) analysis using the Chou-Talalay method, coupled with pathway enrichment analysis (e.g., GSEA) to identify context-dependent signaling crosstalk . Co-culture models (tumor-stromal interactions) and in vivo dual-treatment cohorts can further validate mechanistic synergy.

Q. How can translational challenges in this compound research be addressed, given its narrow therapeutic window in certain cancers?

- Biomarker-driven trials: Pre-screen patients for IGF-1R overexpression (IHC or RNA-FISH) to enrich responsive cohorts.

- Nanoparticle delivery: Encapsulation of PPP in lipid-based nanoparticles improves tumor targeting and reduces systemic toxicity, as shown in prostate cancer models .

- Dose fractionation: Split dosing (e.g., 10 mg/kg twice daily) may mitigate hepatotoxicity observed in prolonged high-dose regimens .

Q. What statistical approaches are optimal for analyzing PPP-induced heterogeneity in tumor regression?

Mixed-effects modeling accounts for intra-tumor variability, while Kaplan-Meier survival analysis with log-rank tests evaluates PPP’s impact on metastasis-free intervals. For single-cell heterogeneity, trajectory inference (e.g., Monocle3) can map PPP-resistant subpopulations .

Q. How do resistance mechanisms to this compound emerge, and what experimental strategies can reverse them?

Resistance is linked to compensatory upregulation of IRS-1 or AKT/mTOR pathways. Combinatorial therapies with mTOR inhibitors (e.g., rapamycin) or IRS-1 siRNA synergize with PPP in resistant models . Longitudinal RNA-seq and ATAC-seq of treated tumors can pinpoint epigenetic drivers of resistance.

Q. What ethical and methodological considerations apply to human trials involving this compound?

- PICOT framework: Define Population (IGF-1R+ solid tumors), Intervention (PPP monotherapy), Comparison (standard chemotherapy), Outcome (progression-free survival), and Time (12-month follow-up) .

- Informed consent: Disclose risks of IGF-1R inhibition on glucose metabolism (due to IR homology) .

- Trial design: Phase Ib dose-escalation with adaptive randomization to balance efficacy and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。